Apcin

APC/C Cdc20 ubiquitin ligase

Apcin (300815-04-7) is a first-in-class Cdc20 ligand that competitively occupies the D-box-binding pocket on the WD40 domain, precisely blocking substrate recognition without disrupting the APC/C core complex—a mechanism fundamentally distinct from proTAME or TAME. This enables selective stabilization of D-box substrates (e.g., cyclin B1, securin). For protocols requiring sustained APC/C inhibition or mitotic catastrophe, Apcin must be co-administered with proTAME to achieve the rigorously quantified synergistic blockade of mitotic exit. Researchers studying context-dependent mitotic slippage under high SAC will find Apcin uniquely shortens mitosis, a phenotype not exhibited by other APC/C inhibitors. Procure ≥98% (HPLC) Apcin to establish baseline activity in SAR programs or to dissect substrate-recognition steps in the ubiquitin-proteasome pathway with validated target engagement.

Molecular Formula C13H14Cl3N7O4
Molecular Weight 438.6 g/mol
CAS No. 300815-04-7
Cat. No. B1665131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApcin
CAS300815-04-7
SynonymsApcin; 
Molecular FormulaC13H14Cl3N7O4
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)
InChIKeyZEXHXVOGJFGTRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Apcin (CAS 300815-04-7): A Competitive Cdc20 Ligand Inhibiting APC/C E3 Ligase Activity


Apcin (CAS 300815-04-7) is a small-molecule ligand of the cell division cycle 20 homologue (Cdc20) that functions as a competitive inhibitor of the E3 ubiquitin ligase activity of the anaphase-promoting complex/cyclosome (APC/C) [1]. By occupying the D-box-binding pocket on the WD40 domain of Cdc20, Apcin prevents substrate recognition and subsequent ubiquitin-mediated proteolysis of key cell cycle regulators, thereby prolonging mitosis [1]. As a research tool, Apcin is used to dissect APC/C-dependent pathways, and its procurement specifications include ≥98% purity by HPLC and solubility in DMSO .

Why Apcin Cannot Be Substituted by Other APC/C Inhibitors Like proTAME or TAME


Generic substitution among APC/C inhibitors fails due to fundamentally distinct molecular mechanisms and binding sites. Apcin directly binds to the D-box-binding pocket of Cdc20 to block substrate recognition [1]. In contrast, proTAME and its parent compound TAME disrupt the protein-protein interaction between Cdc20 and the APC3 subunit of the APC/C core complex [1][2]. This mechanistic divergence yields critical experimental consequences: Apcin alone induces only modest mitotic delay, whereas its combination with proTAME produces a synergistic blockade of mitotic exit that cannot be replicated by either compound alone or by substituting Apcin with another Cdc20-binding analog [1]. Furthermore, Apcin exhibits context-dependent behavior—paradoxically shortening mitosis under high spindle assembly checkpoint (SAC) activity—a property not shared by proTAME [3]. Therefore, substituting Apcin with another APC/C inhibitor would fundamentally alter both the molecular target engagement and the resultant cellular phenotype.

Quantitative Differentiation of Apcin: Head-to-Head Comparisons with Key Analogs and In-Class Compounds


Mechanism of Action: Direct Cdc20 D-Box Pocket Binding vs. APC3 Disruption by proTAME

Apcin competitively inhibits APC/C-dependent ubiquitylation by binding directly to the D-box-binding pocket on the WD40 domain of Cdc20, a coactivator required for substrate recognition [1]. In direct contrast, proTAME (a cell-permeable prodrug of TAME) functions by disrupting the interaction between Cdc20/Cdh1 and the APC3 subunit of the APC/C core complex [1][2]. Apcin binding to Cdc20 cannot be displaced by TAME, confirming that these two inhibitors occupy non-overlapping, orthogonal binding sites on the APC/C-Cdc20 machinery [3].

APC/C Cdc20 ubiquitin ligase

Binding Affinity and Antiproliferative Activity: Apcin vs. Optimized Apcin Analogs

Apcin exhibits high micromolar binding affinity for Cdc20 and correspondingly modest antiproliferative activity in triple-negative breast cancer (TNBC) cell lines [1][2]. Structural optimization of the Apcin scaffold has yielded analogs with significantly improved potency. Compound 14c demonstrated a Cdc20 binding affinity of KD = 7.65 μM and an antiproliferative IC50 of 3.28 μM against MDA-MB-231 TNBC cells, representing a substantial improvement over the parent Apcin scaffold [1]. Similarly, a series of Apcin-based inhibitors developed by eliminating chloral hydrate showed 5- to 10-fold improvement in cell viability IC50 values (~10 μM) compared to Apcin in MDA-MB-231 and MDA-MB-468 TNBC cells [2].

Cdc20 inhibitor binding affinity TNBC

Synergistic Mitotic Arrest: Apcin + proTAME Combination vs. Single-Agent Treatment

Apcin alone blocks mitotic exit only modestly in cultured cells, whereas its combination with proTAME produces a robust, synergistic mitotic arrest that cannot be achieved by either compound individually [1][2]. In RPE1 cells, the combination of Apcin (25 μM) and proTAME (12 μM) resulted in a rate of mitotic exit that was significantly lower than predicted by a multiplicative model of individual compound effects, with synergy magnitude approximately doubled when checkpoint activity was reduced by Mad2 siRNA [2]. In multiple myeloma cells, the combination of Apcin (25-50 μM) with proTAME (6-12 μM) significantly increased apoptosis compared to single-agent treatments [3].

mitotic arrest synergy APC/C inhibition

Context-Dependent Mitotic Regulation: Apcin Shortens Mitosis Under High SAC Activity

Apcin exhibits a unique, context-dependent behavior not observed with other APC/C inhibitors: it paradoxically shortens mitosis and promotes mitotic slippage when spindle assembly checkpoint (SAC) activity is high [1]. In hTERT-RPE1 cells treated with nocodazole to activate SAC, Apcin (50 μM) reduced median mitotic duration compared to nocodazole alone, whereas under low SAC conditions Apcin prolonged mitosis [1][2]. This contrasts with proTAME, which does not exhibit this paradoxical effect and consistently stabilizes APC/C substrates regardless of SAC status [3].

mitotic slippage SAC chromosomal instability

In Vivo Efficacy: Apcin Alone vs. Optimized Apcin Analog 14c in TNBC Xenograft

While Apcin has been used in vivo primarily as a research tool to study embryo implantation , its potency as a single-agent anticancer therapeutic is limited. In contrast, the optimized Apcin analog 14c demonstrated significant in vivo antitumor activity in an MDA-MB-231 triple-negative breast cancer xenograft model, achieving a 90% tumor inhibition rate with no observable toxicity [1]. This 90% inhibition rate represents a benchmark for Apcin-derived inhibitors, though direct head-to-head in vivo comparison data between Apcin and 14c in the same model is not available.

xenograft TNBC in vivo efficacy

Synthetic Accessibility and Regulatory Status: Apcin vs. Analogs Requiring Controlled Substances

A key practical advantage of Apcin in procurement is its established synthetic route and commercial availability, whereas certain Apcin analogs (e.g., Apcin A) may involve alternative synthetic pathways. Notably, a 2022 medicinal chemistry effort explicitly aimed to redesign Apcin-based inhibitors to eliminate the requirement for chloral hydrate, a controlled substance, in their synthesis [1]. This highlights that Apcin itself, as the parent scaffold, remains the reference standard for analog development and that procurement of the parent compound avoids the regulatory hurdles associated with synthesis of certain derivatives.

synthesis chloral hydrate controlled substance

Optimal Procurement and Application Scenarios for Apcin Based on Validated Evidence


Mechanistic Studies of Cdc20-Substrate Recognition and APC/C-Dependent Proteolysis

Apcin is the tool of choice for experiments requiring direct, competitive inhibition of the Cdc20 D-box-binding pocket. Unlike proTAME, which disrupts upstream APC3-Cdc20 interactions, Apcin specifically blocks substrate access to Cdc20, enabling precise dissection of substrate recognition steps in the ubiquitin-proteasome pathway [1]. This application is validated by crystallographic evidence showing Apcin occupying the D-box-binding pocket on the WD40 domain of Cdc20, preventing cyclin B1 and securin ubiquitylation [1][2]. Researchers should procure Apcin when the experimental goal is to stabilize D-box-containing substrates without disrupting the APC/C core assembly machinery.

Synergistic APC/C Inhibition in Combination with proTAME for Robust Mitotic Arrest

For experiments demanding strong, sustained APC/C inhibition to induce mitotic catastrophe or stabilize substrates for proteomic analysis, Apcin must be used in combination with proTAME. The synergistic effect has been rigorously quantified: in RPE1 cells, the Apcin (25 μM) + proTAME (12 μM) combination reduces mitotic exit rates significantly below the multiplicative prediction of individual effects [3]. This combination is particularly effective in cells with reduced checkpoint activity (e.g., Mad2 knockdown) where synergy magnitude doubles [3]. Procurement of both Apcin and proTAME is essential for this validated protocol.

Investigating Context-Dependent Mitotic Regulation and Slippage in Cancer Models

Apcin is uniquely suited for studying mitotic slippage in the context of high spindle assembly checkpoint (SAC) activity, a hallmark of chromosomal instability in cancer cells. Apcin paradoxically shortens mitosis under high SAC conditions (e.g., nocodazole treatment), contrasting with its mitotic prolongation effect under low SAC [4]. This context-dependent behavior is not exhibited by proTAME or TAME, making Apcin the specific tool required for experiments exploring how APC/C inhibition can promote slippage and aneuploidy in chromosomally unstable cancer cell lines [4][5].

Reference Scaffold for Medicinal Chemistry Optimization of Cdc20 Inhibitors

Apcin serves as the essential parent scaffold and control compound for medicinal chemistry programs developing next-generation Cdc20 inhibitors. Recent studies have used Apcin as the baseline for optimizing binding affinity (KD) and antiproliferative IC50 values, with optimized analogs showing 5- to 10-fold improvements over the Apcin scaffold [6][7]. Procurement of high-purity Apcin is required for establishing baseline activity in structure-activity relationship (SAR) studies and for validating that novel analogs maintain on-target Cdc20 engagement without off-target effects such as tubulin polymerization interference [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.